[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-methoxyphenoxy)methyl]furan-2-yl}methanone
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Overview
Description
[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE: is a complex organic compound with a unique structure that combines a pyrazole ring with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine: In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity, while the hydroxyl and methoxy groups contribute to its overall reactivity.
Comparison with Similar Compounds
- [5-HYDROXY-5-(METHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE
- [5-HYDROXY-5-(CHLOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE
Uniqueness: The presence of the trifluoromethyl group in [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE distinguishes it from similar compounds. This group enhances the compound’s stability and reactivity, making it more effective in various applications. Additionally, the combination of the pyrazole and furan rings provides a unique structural framework that contributes to its versatility.
Properties
Molecular Formula |
C17H15F3N2O5 |
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Molecular Weight |
384.31 g/mol |
IUPAC Name |
[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H15F3N2O5/c1-25-11-2-4-12(5-3-11)26-10-13-6-7-14(27-13)15(23)22-16(24,8-9-21-22)17(18,19)20/h2-7,9,24H,8,10H2,1H3 |
InChI Key |
FFOHIUNXNYDQJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC=N3)(C(F)(F)F)O |
Origin of Product |
United States |
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